beta-Parinaric acid
Overview
Description
Beta-Parinaric acid: is a conjugated polyunsaturated fatty acid that was originally detected in the seed oil of Atuna racemosa. It is an 18-carbon fatty acid with conjugated cis and trans double bonds at carbon 9, 11, 13, and 15 positions . This compound is known for its unique fluorescent properties, making it a valuable tool in biochemical and biophysical studies .
Mechanism of Action
Target of Action
Beta-Parinaric acid, an unusual conjugated fatty acid, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , indicating that its primary targets are the lipid molecules within the cell membranes.
Mode of Action
This compound interacts with its targets by integrating into the phospholipid bilayer of cells . This integration allows it to monitor phase transitions in bilayer lipid membranes . The compound’s fluorescent properties, conferred by its alternating double bonds, enable it to report on the membrane environment through its spectroscopic properties .
Biochemical Pathways
This compound is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is also known to be involved in lipid peroxidation processes , a type of oxidative stress that can lead to cell damage.
Pharmacokinetics
It is known that the compound can be incorporated into artificial lipid membranes , suggesting that it may have good bioavailability within the body.
Result of Action
The primary result of this compound’s action is the ability to measure the microsomes, mitochondria, and their respective lipids in suspension culture . It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . This information can be used to ascertain the physical states of lipids or the conformation of proteins in membranes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . Its ability to measure the effects of temperature changes on plasma membranes and respective lipids indicates that its action, efficacy, and stability may vary depending on the temperature of its environment .
Biochemical Analysis
Biochemical Properties
Beta-Parinaric acid plays a crucial role in biochemical reactions, particularly in the context of membrane studies. It interacts with various biomolecules, including lipids, proteins, and enzymes. The hydrophobic nature of this compound allows it to integrate into lipid bilayers, where it can be used to monitor changes in membrane fluidity and organization. Additionally, this compound can interact with enzymes involved in lipid metabolism, such as phospholipases, which can cleave the fatty acid from membrane phospholipids .
Cellular Effects
This compound influences various cellular processes by integrating into cell membranes and affecting their properties. It has been shown to impact cell signaling pathways by altering membrane fluidity and organization, which can affect the function of membrane-bound receptors and ion channels. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors that are sensitive to changes in membrane composition .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into lipid bilayers, where it can interact with other lipids and proteins. This interaction can lead to changes in membrane properties, such as fluidity and phase behavior. This compound can also bind to specific proteins, altering their conformation and activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites or by inducing conformational changes that affect their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its fluorescence properties. Long-term exposure to this compound can also affect cellular function, as the compound can accumulate in cell membranes and alter their properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a non-invasive probe to study membrane dynamics without causing significant toxicity. At high doses, this compound can have toxic effects, including membrane disruption and cell death. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be incorporated into membrane phospholipids and subsequently cleaved by phospholipases, releasing free this compound. This free fatty acid can then be further metabolized by enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through its incorporation into lipid bilayers. It can interact with transport proteins that facilitate its movement across membranes and its localization within specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as it can accumulate in certain regions and alter membrane properties .
Subcellular Localization
This compound is primarily localized within cell membranes, where it can affect their properties and function. It can be targeted to specific membrane compartments through interactions with targeting signals or post-translational modifications. For example, this compound can be directed to the plasma membrane, endoplasmic reticulum, or mitochondria, where it can influence membrane dynamics and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Parinaric acid can be synthesized chemically using alpha-linolenic acid as a starting compound. The synthesis involves the transformation of 1,4,7-octatriene methylene-interrupted cis double bonds of naturally occurring polyunsaturated fatty acids to 1,3,5,7-octatetraenes in high yield .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the chemical synthesis route from alpha-linolenic acid provides a feasible approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: : Beta-Parinaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its conjugated double bonds make it particularly susceptible to oxidation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize this compound.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bonds in this compound.
Substitution: Halogenation reactions can occur at the double bonds using reagents like bromine or chlorine.
Major Products
Oxidation: Oxidation of this compound can lead to the formation of various epoxides and hydroxylated products.
Reduction: Reduction typically results in the formation of saturated fatty acids.
Substitution: Halogenation can produce halogenated derivatives of this compound.
Scientific Research Applications
Beta-Parinaric acid is widely used in scientific research due to its unique properties :
Chemistry: It serves as a fluorescent probe to study membrane dynamics and lipid interactions.
Biology: It is used to investigate the physical states of lipids and the conformation of proteins in biological membranes.
Medicine: Its fluorescent properties are utilized in diagnostic assays and imaging techniques.
Comparison with Similar Compounds
Similar Compounds
Alpha-Parinaric acid: Another isomer of parinaric acid with similar fluorescent properties but different double bond configurations.
Alpha-Eleostearic acid: A conjugated polyunsaturated fatty acid with three double bonds at carbon 9, 11, and 13 positions.
Uniqueness: : Beta-Parinaric acid is unique due to its specific configuration of conjugated double bonds, which confer distinct fluorescent properties. This makes it particularly valuable as a molecular probe in the study of biomembranes .
Properties
CAS No. |
18427-44-6 |
---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-9,11,13,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20) |
InChI Key |
IJTNSXPMYKJZPR-UHFFFAOYSA-N |
SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O |
Appearance |
Assay:>95% (may contain up to 5% trans-Parinaric acid)A crystalline solid |
Key on ui other cas no. |
18841-21-9 |
Pictograms |
Irritant |
Synonyms |
cis-parinaric acid octadecatetraenoic acid paranaric acid parinaric acid parinaric acid, (all-E)-isomer parinaric acid, (Z,Z,E,E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does β-parinaric acid interact with biological membranes, and what information can we gain from this interaction?
A1: β-parinaric acid is a naturally occurring polyunsaturated fatty acid with a conjugated tetraene system. This structure allows it to intercalate into lipid bilayers, mimicking the behavior of natural fatty acids [, , ]. The fluorescence properties of β-parinaric acid are highly sensitive to its surrounding environment. Specifically, its fluorescence intensity and polarization change depending on the fluidity and order of the lipid bilayer [, , ]. By monitoring these fluorescence changes, researchers can study membrane phase transitions, lipid-protein interactions, and the effects of external factors on membrane structure and dynamics [, , , ].
Q2: What are the structural characteristics of β-parinaric acid and how do they contribute to its function as a membrane probe?
A2: β-parinaric acid (all-trans-9,11,13,15-octadecatetraenoic acid) possesses a conjugated tetraene system within its hydrocarbon chain. This conjugated system is responsible for its unique fluorescence properties. When incorporated into lipid membranes, changes in membrane fluidity directly impact the freedom of rotation around the conjugated double bonds of β-parinaric acid. This change in rotational freedom affects the quantum yield and polarization of its fluorescence emission, providing a measurable signal of membrane fluidity changes [, ].
Q3: Can β-parinaric acid be used to study membrane dynamics in live cells?
A3: Yes, β-parinaric acid can be incorporated into the membranes of living cells, either through direct addition or by metabolic incorporation using auxotrophic bacterial strains []. This allows for the investigation of membrane properties in a more physiologically relevant context. Researchers have used β-parinaric acid to study membrane phase transitions in bacteria [] and changes in membrane fluidity in response to various stimuli in different cell types.
Q4: What are the advantages of using β-parinaric acid over other fluorescence probes for membrane studies?
A4: β-parinaric acid offers several advantages as a fluorescent membrane probe:
- Sensitivity: Its fluorescence is highly sensitive to changes in membrane fluidity and order, providing a sensitive readout of membrane dynamics [, , ].
- Specificity: It preferentially partitions into lipid bilayers, minimizing background signal from other cellular components [].
- Spectral properties: Its excitation and emission wavelengths are in a range that minimizes interference from cellular autofluorescence [].
- Versatility: It can be used in both model membrane systems and live cells [, , , ].
Q5: Are there any limitations to using β-parinaric acid as a membrane probe?
A5: While a powerful tool, some limitations should be considered when using β-parinaric acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.